molecular formula C15H12O3 B1615383 4-Methoxybenzil CAS No. 22711-21-3

4-Methoxybenzil

Cat. No.: B1615383
CAS No.: 22711-21-3
M. Wt: 240.25 g/mol
InChI Key: NTINAJCDYRYMML-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methoxybenzil plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of therapeutic strategies against neurodegenerative diseases like Alzheimer’s . The nature of these interactions involves the inhibition of enzyme activity, which can modulate the biochemical pathways associated with disease progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, for instance, this compound has been shown to reduce the formation of amyloid beta (Aβ) and the phosphorylation of tau proteins, both of which are hallmarks of Alzheimer’s disease . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as β-secretase and GSK3β, leading to a decrease in the production of amyloid beta and the phosphorylation of tau proteins . These interactions result in changes in gene expression and the modulation of signaling pathways that are critical for cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through pathways involving oxidative and reductive reactions, which can affect metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . This localization is critical for its activity and function, as it allows this compound to interact with key biomolecules involved in cellular processes.

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May have applications in bioorganic chemistry.

      Medicine: Investigated for potential pharmaceutical properties.

      Industry: Used in fragrance and flavor industries.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    1-(4-methoxyphenyl)-2-phenylethane-1,2-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTINAJCDYRYMML-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40177245
    Record name Benzil, 4-methoxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40177245
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22711-21-3
    Record name 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=22711-21-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Methoxybenzil
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711213
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name p-Methoxybenzil
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39465
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Benzil, 4-methoxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40177245
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione
    Source European Chemicals Agency (ECHA)
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    Record name 4-Methoxybenzil
    Source FDA Global Substance Registration System (GSRS)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What are the main applications of 4-methoxybenzil in organic synthesis?

    A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, notably imidazole derivatives [, , ] and 1,2,4-triazines []. These heterocyclic compounds are known for their diverse biological activities, making them attractive targets for drug discovery and development.

    Q2: How is this compound used to synthesize imidazole derivatives, and what is the significance of these derivatives?

    A2: this compound undergoes condensation reactions with substituted benzaldehydes and ammonium acetate in glacial acetic acid to yield 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles [, , ]. These imidazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. The presence of the 4-methoxyphenyl group in these derivatives is believed to contribute to their enhanced antimicrobial potency.

    Q3: Can this compound be used to synthesize other heterocyclic compounds besides imidazoles?

    A3: Yes, this compound reacts with semicarbazide hydrochloride or thiosemicarbazide to yield 5,6-diaryl-1,2,4-triazines []. These reactions highlight the versatility of this compound as a precursor for different heterocyclic systems.

    Q4: What are the advantages of using microwave irradiation in the synthesis of imidazole derivatives from this compound?

    A4: Utilizing microwave irradiation offers numerous benefits in synthesizing 2-substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles from this compound []. These advantages include:

      Q5: Has this compound been investigated in other research areas besides heterocyclic synthesis?

      A5: Interestingly, a study explored the role of γ-(p-methoxybenzil)-γ-hydroxybutyric acid (NCS-435), a this compound analog, in the context of Gamma-hydroxybutyric acid (GHB) activity []. Although NCS-435 exhibits high affinity for specific GHB binding sites, it lacks GABA(B) binding properties. This research suggests that the addictive and rewarding properties of GHB might not directly involve the putative high-affinity GHB receptor.

      Q6: Are there any known byproducts or potential artifacts associated with this compound?

      A6: Research suggests that 2,4-dihydroxy-4'-methoxybenzil might be a potential artifact arising from formononetin in subterranean clover extracts []. This finding highlights the importance of careful analysis and interpretation of results when working with this compound and related compounds, especially in complex biological matrices.

      Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?

      A7: Commonly employed techniques include:

      • Melting point determination: Provides a preliminary assessment of compound purity [, ].
      • Infrared (IR) spectroscopy: Offers information about functional groups present in the molecule [, ].
      • Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and connectivity of atoms within the molecule [, ].
      • Elemental analysis: Confirms the elemental composition of the synthesized compounds [, ].

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